3-Bromo-6-fluoro-2-methoxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-fluoro-2-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5BrClFO3S and a molecular weight of 303.54 g/mol . It is a derivative of benzene, featuring bromine, fluorine, methoxy, and sulfonyl chloride functional groups. This compound is primarily used in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-methoxybenzene-1-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common method includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Methoxylation: Introduction of a methoxy group (-OCH3) to the benzene ring.
Sulfonylation: Introduction of a sulfonyl chloride group (-SO2Cl) to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-2-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron (Fe) as a catalyst.
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions to replace the sulfonyl chloride group.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Scientific Research Applications
3-Bromo-6-fluoro-2-methoxybenzene-1-sulfonyl chloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the activity of target molecules, making the compound useful in chemical synthesis and biological studies .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride
- 6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride
Uniqueness
3-Bromo-6-fluoro-2-methoxybenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the methoxy and sulfonyl chloride groups, makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
3-bromo-6-fluoro-2-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO3S/c1-13-6-4(8)2-3-5(10)7(6)14(9,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFWPPCWGLPQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1S(=O)(=O)Cl)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.